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Introduction to Woodtide
Woodtide is a synthetic peptide commonly utilized as a substrate for the Dual-specificity

tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases.[1] Its sequence is

derived from the phosphorylation site of the Forkhead in rhabdomyosarcoma (FKHR)

transcription factor, a known in vivo substrate of DYRK1A. The peptide sequence of Woodtide
is typically KKISGRLSPIMTEQ-NH2.[2] The two lysine residues (KK) at the N-terminus are

often added to facilitate the binding of the peptide to phosphocellulose paper, a common

method for separating the phosphorylated peptide from radioactive ATP in kinase assays.

Woodtide as a Substrate for the DYRK Kinase
Family
Woodtide is a well-established and efficiently phosphorylated substrate for members of the

DYRK family, including DYRK1A, DYRK1B, and DYRK2.[2][3] The DYRK family of kinases are

proline-directed serine/threonine kinases.[4] They play crucial roles in a variety of cellular

processes, including cell proliferation, differentiation, and survival.

While Woodtide is widely used in assays to measure DYRK activity, specific kinetic constants

such as K_m, V_max, and k_cat are not readily available in the published literature. However,

its consistent use at a concentration of 50 μM in various studies suggests that this
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concentration is appropriate for achieving significant phosphorylation and reliable assay

results.[1][2][3]

Table 1: Woodtide Substrate Profile

Kinase
Family

Specific
Kinases

Woodtide
Sequence

Phosphoryl
ation Site

Kinetic
Parameters
(K_m,
V_max,
k_cat)

Typical
Assay
Concentrati
on

DYRK

DYRK1A,

DYRK1B,

DYRK2

KKISGRLSPI

MTEQ-NH2

Serine/Threo

nine

Not reported

in the

literature

50 μM[1][2][3]

Signaling Pathways Involving DYRK Kinases
DYRK kinases are integral components of several signaling pathways. One of their key

functions is to act as "priming" kinases. In this role, a DYRK kinase phosphorylates a substrate

at one site, which then allows for a subsequent phosphorylation event at an adjacent site by

another kinase, often Glycogen Synthase Kinase 3 (GSK3). This priming mechanism is crucial

for the regulation of various downstream cellular processes.
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Caption: DYRK kinase priming of a substrate for subsequent phosphorylation by GSK3.

Experimental Protocols for Kinase Assays using
Woodtide
The following provides a detailed methodology for a standard in vitro kinase assay using

Woodtide as a substrate, based on commonly cited protocols. This assay is designed to

measure the activity of a specific DYRK kinase.

Materials and Reagents
Purified active DYRK kinase (e.g., DYRK1A, DYRK1B, or DYRK2)

Woodtide peptide (KKISGRLSPIMTEQ-NH2)
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Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-

mercaptoethanol)[3]

[γ-³²P]ATP or [γ-³³P]ATP

P81 phosphocellulose paper

Phosphoric acid (0.75%)

Scintillation counter and scintillation fluid

Standard laboratory equipment (pipettes, microcentrifuge tubes, water bath, etc.)

Experimental Workflow
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Caption: General workflow for an in vitro radiometric kinase assay.

Detailed Methodology
Prepare the Kinase Reaction Master Mix:

For each reaction, prepare a master mix containing the kinase assay buffer, the desired

concentration of purified DYRK kinase, and 50 μM Woodtide peptide.[1][2][3]

Keep the master mix on ice.
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Initiate the Kinase Reaction:

Prepare the ATP solution by diluting [γ-³²P]ATP or [γ-³³P]ATP in the kinase assay buffer to

the desired final concentration (e.g., 100 μM).

To start the reaction, add the ATP solution to the master mix. The final reaction volume is

typically 25-50 μL.

Mix gently by pipetting.

Incubation:

Incubate the reaction tubes in a water bath at 30°C for a specified time (e.g., 10-30

minutes). The incubation time should be within the linear range of the kinase activity.

Stop the Reaction and Spotting:

Terminate the reaction by adding a small volume of 0.75% phosphoric acid.

Spot an aliquot (e.g., 20 μL) of each reaction mixture onto a labeled P81 phosphocellulose

paper square.

Washing:

Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing

0.75% phosphoric acid to remove unincorporated radioactive ATP.

Perform a final wash with acetone to air dry the papers.

Detection and Quantification:

Place each dried P81 paper square into a scintillation vial.

Add an appropriate volume of scintillation fluid.

Quantify the amount of incorporated radioactivity using a scintillation counter. The counts

per minute (CPM) are directly proportional to the kinase activity.
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Data Analysis:

Subtract the background CPM (from a no-enzyme control) from the sample CPM to

determine the net kinase activity.

If determining kinetic parameters, perform the assay with varying concentrations of

Woodtide and/or ATP and analyze the data using Michaelis-Menten kinetics.

Note: For non-radioactive assays, alternative detection methods such as fluorescence-based

assays or antibody-based detection of phosphorylated Woodtide can be employed. These

methods may require modifications to the protocol, such as the use of fluorescently labeled

ATP analogs or specific phospho-Woodtide antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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